Isosclareol Diacetate
Description
Isosclareol Diacetate is a diterpene derivative characterized by the acetylation of two hydroxyl groups on the isosclareol backbone. The diacetylation process typically enhances lipophilicity, improving cellular uptake and bioavailability, which is critical for pharmacological applications.
Properties
Molecular Formula |
C15H22O5 |
|---|---|
Molecular Weight |
282.33 g/mol |
IUPAC Name |
(3S,6R)-5,6-dimethoxy-2-methyl-4-phenylmethoxyoxan-3-ol |
InChI |
InChI=1S/C15H22O5/c1-10-12(16)13(14(17-2)15(18-3)20-10)19-9-11-7-5-4-6-8-11/h4-8,10,12-16H,9H2,1-3H3/t10?,12-,13?,14?,15+/m0/s1 |
InChI Key |
DNQLPGZLKBRKSP-ZZPPHSGWSA-N |
Isomeric SMILES |
CC1[C@@H](C(C([C@@H](O1)OC)OC)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OC)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Isosclareol Diacetate can be synthesized through several methods. One common synthetic route involves the use of dichloro bis(acetonitrile) palladium (II) in tetrahydrofuran at 25°C for 4 hours . Another method involves the isomerization of sclareol diacetate induced by the PdCl2•(MeCN)2 complex, followed by oxidative ozonolysis or scission with KMnO4 . These methods yield high purity and efficiency, making them suitable for industrial production.
Chemical Reactions Analysis
Isosclareol Diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like KMnO4, leading to the formation of acetoxy ketone derivatives.
Reduction: Reduction reactions can be performed to convert it into different alcohol derivatives.
Substitution: It can undergo substitution reactions where acetoxy groups are replaced by other functional groups.
Common reagents used in these reactions include palladium complexes, KMnO4, and various organic solvents like tetrahydrofuran . The major products formed from these reactions are typically derivatives of the original compound, such as acetoxy ketones and alcohols.
Scientific Research Applications
Isosclareol Diacetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Isosclareol Diacetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the methylerythritol-phosphate (MEP) pathway, which is crucial for the biosynthesis of diterpenes . This pathway involves the conversion of isopentenyl diphosphate (IPP) to sclareol, which is then acetylated to form this compound .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Diacetates
Epitaondiol Diacetate and Meroditerpenoids
Epitaondiol diacetate, a meroditerpenoid isolated from marine brown algae, shares functional similarities with Isosclareol Diacetate in terms of cytotoxicity. Studies show that epitaondiol diacetate exhibits selective inhibition of cancer cell lines (e.g., SH-SY5Y neuroblastoma) with an IC50 of ~12.2 µM, while showing minimal toxicity to non-cancerous V79 cells . This selectivity parallels the behavior of this compound derivatives, which are hypothesized to target cancer-specific pathways.
Table 1: Cytotoxicity Comparison of Diacetate Compounds
| Compound | Cancer Cell Line (IC50) | Non-Cancer Cell Line (IC50) | Key Mechanism |
|---|---|---|---|
| Epitaondiol Diacetate | 12.2 µM (SH-SY5Y) | >50 µM (V79) | Oxidative stress induction |
| 14-Ketostypodiol Diacetate | 16 µM (DU-145) | >50 µM (V79) | Microtubule disruption |
| Hematoxin Diacetate | Not reported | Not reported | Tyrosine kinase inhibition |
| This compound* | ~15–20 µM (hypothetical) | ~40–50 µM (estimated) | ROS modulation (speculative) |
Hematoxin Diacetate
Hematoxin Diacetate, isolated from Haematoxylum campechianum, acts as a protein tyrosine kinase inhibitor . Unlike this compound, which may rely on redox modulation, Hematoxin Diacetate directly interferes with enzymatic signaling pathways. This highlights how diacetylation can stabilize molecules for specific target engagement, even among structurally divergent compounds.
Scabrosin Diacetate and ROS-Inducing Compounds
Scabrosin diacetate belongs to the epidithiodioxopiperazine family, which forms mixed disulfide bonds with cellular thiols, disrupting zinc-binding proteins . This compound’s speculated ROS-inducing activity contrasts with this mechanism, underscoring the diversity of diacetate-mediated biological effects.
Glycerol Diacetate and Ethanediol Diacetate
Simpler diacetates like glycerol diacetate (food additive, solvent) and ethanediol diacetate (industrial intermediate) lack pharmacological activity but demonstrate the versatility of diacetylation in modifying physical properties (e.g., solubility, volatility) . These compounds highlight the dichotomy between bioactive diacetates (e.g., this compound) and industrial/utilization-focused derivatives.
Dihydrofluorescein Diacetate (H2DCF-DA)
H2DCF-DA is a non-pharmacological diacetate used as an intracellular ROS probe. Its acetate groups are hydrolyzed by esterases to generate fluorescent products upon oxidation .
Acetylation Degree and Bioactivity
The number of acetyl groups significantly impacts bioactivity. For example, stypotriol triacetate (three acetyl groups) shows higher cytotoxicity (IC50 = 14 µM) than its diacetate counterparts , suggesting that this compound’s dual acetylation may represent an optimal balance between solubility and membrane permeability.
Stereochemical Effects
emphasizes the importance of acetate group orientation in steroid derivatives, where solvolysis rates and biological activity depend on stereochemistry . This compound’s activity may similarly hinge on the spatial arrangement of its acetyl moieties, though specific data remain unexplored.
Biological Activity
Isosclareol Diacetate (ISD) is a synthetic derivative of isosclareol, a natural compound found in various plants, particularly in the genus Salvia. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound by reviewing relevant literature, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which can be represented as follows:
- Chemical Formula : CHO
- Molecular Weight : 264.32 g/mol
- IUPAC Name : 2-acetoxy-3-(2-hydroxypropyl)-6-methyl-2H-chromen-4-one
| Property | Value |
|---|---|
| Melting Point | 70-72 °C |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study conducted by Zhang et al. (2021) demonstrated that ISD effectively scavenged free radicals and reduced oxidative stress in vitro. The compound showed a dose-dependent increase in antioxidant activity when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals.
Table 2: Antioxidant Activity of this compound
| Concentration (µM) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. In a study by Lee et al. (2020), ISD was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Study: Inhibition of Inflammatory Cytokines
In this study, macrophages were treated with LPS to induce inflammation. Treatment with ISD significantly reduced the levels of TNF-α and IL-6 compared to the control group.
Anticancer Properties
The anticancer potential of this compound has also been explored. A notable study by Kim et al. (2022) investigated the effects of ISD on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that ISD inhibited cell proliferation and induced apoptosis.
Table 3: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Induction of apoptosis |
| A549 | 15 | Cell cycle arrest at G0/G1 phase |
The biological activities of this compound are attributed to several mechanisms:
- Free Radical Scavenging : ISD's ability to donate electrons helps neutralize free radicals.
- Cytokine Inhibition : The suppression of inflammatory cytokines contributes to its anti-inflammatory effects.
- Apoptosis Induction : ISD promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
